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molecular formula C9H6ClNO2 B1601932 3-chloro-1H-indole-2-carboxylic acid CAS No. 28737-32-8

3-chloro-1H-indole-2-carboxylic acid

Cat. No. B1601932
M. Wt: 195.6 g/mol
InChI Key: MVEQAUFZXJDLOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08492559B2

Procedure details

Ethyl 3-chloro-1H-indole-2-carboxylate (19.28 mmol, 1.0 equiv.) was dissolved in THF-MeOH—H2O (2:1:1; 85 ml); LiOH.H2O (57.84 mmol, 3.0 equiv.) was added at 0° C. and the mixture was stirred for 12 h at 25° C. The solvent was reduced under reduced pressure, and the residue was taken up in water (50 ml), adjusted to pH 3 with 1 M HCl and extracted with ethyl acetate (2×100 ml). The combined organic phases were dried over Na2SO4 and concentrated under reduced pressure, and then the product was crystallized with hexane. Yield: 82%
Quantity
19.28 mmol
Type
reactant
Reaction Step One
Name
THF MeOH—H2O
Quantity
85 mL
Type
solvent
Reaction Step One
Name
LiOH.H2O
Quantity
57.84 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][C:3]=1[C:11]([O:13]CC)=[O:12].O[Li].O.Cl>C1COCC1.CO.O.O>[Cl:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][C:3]=1[C:11]([OH:13])=[O:12] |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
19.28 mmol
Type
reactant
Smiles
ClC1=C(NC2=CC=CC=C12)C(=O)OCC
Name
THF MeOH—H2O
Quantity
85 mL
Type
solvent
Smiles
C1CCOC1.CO.O
Step Two
Name
LiOH.H2O
Quantity
57.84 mmol
Type
reactant
Smiles
O[Li].O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 12 h at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product was crystallized with hexane

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
ClC1=C(NC2=CC=CC=C12)C(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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